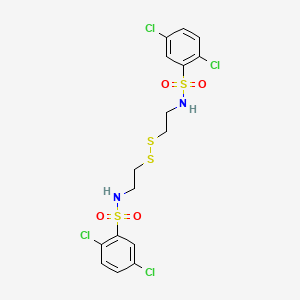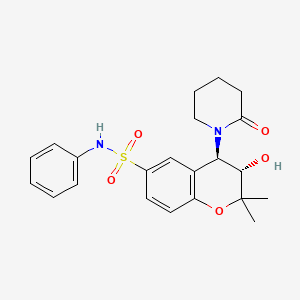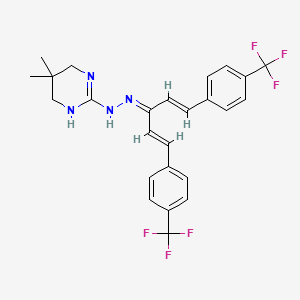
Hydraméthylnon
Vue d'ensemble
Description
L’hydraméthylnon est un composé organofluoré connu pour son utilisation comme insecticide. Il appartient à la classe chimique des trifluorométhylamino hydrazones et est principalement utilisé pour contrôler les insectes nuisibles aux humains, tels que les fourmis et les cafards . Le composé agit en inhibant le complexe III de la membrane interne mitochondriale, ce qui conduit à l’arrêt de la phosphorylation oxydative .
Applications De Recherche Scientifique
Hydramethylnon has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of trifluoromethyl groups on chemical reactivity and stability.
Medicine: Research into potential therapeutic applications, particularly in targeting mitochondrial pathways.
Industry: Widely used in the production of insecticidal baits and formulations for pest control.
Mécanisme D'action
L’hydraméthylnon exerce ses effets en inhibant la chaîne de transport d’électrons au niveau du complexe b-c1 du cytochrome dans les mitochondries. Cette inhibition perturbe la respiration cellulaire, conduisant à une diminution de la production d’ATP et provoquant finalement la mort cellulaire . Le composé présente une toxicité sélective pour les insectes à pièces buccales broyeuses ou suceuses, ce qui le rend efficace contre un large éventail de ravageurs .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Hydramethylnon functions by inhibiting complex III in the mitochondrial inner membrane, leading to a halt in oxidative phosphorylation . This inhibition disrupts the electron transport chain, which is crucial for ATP production in cells. The compound interacts with enzymes such as cytochrome b-c1 complex, effectively blocking the transfer of electrons and disrupting cellular respiration . This interaction is critical for its insecticidal properties, as it leads to energy depletion in target pests.
Cellular Effects
Hydramethylnon exerts significant effects on various cell types by disrupting cellular respiration. In insects, it causes a decrease in ATP production, leading to energy depletion and eventual death . The compound influences cell signaling pathways by interfering with mitochondrial function, which can affect gene expression and cellular metabolism. In mammalian cells, hydramethylnon has low toxicity, but prolonged exposure can lead to adverse effects such as weight loss and decreased activity .
Molecular Mechanism
At the molecular level, hydramethylnon inhibits mitochondrial respiration by targeting the cytochrome b-c1 complex in the electron transport chain . This inhibition prevents the transfer of electrons, leading to a reduction in ATP synthesis. The compound binds to specific sites on the cytochrome complex, blocking its activity and causing a buildup of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and apoptosis in target pests.
Temporal Effects in Laboratory Settings
In laboratory settings, hydramethylnon exhibits stability under standard conditions but degrades under prolonged exposure to light and heat . Over time, the compound’s effectiveness can diminish due to degradation, impacting its long-term efficacy. In in vitro studies, hydramethylnon has shown delayed toxicity, requiring ingestion by pests to be effective . Long-term exposure in vivo can lead to chronic effects such as tumor formation in rodents .
Dosage Effects in Animal Models
The effects of hydramethylnon vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity, while higher doses can lead to adverse effects such as salivation, decreased appetite, and weight loss . The oral LD50 in rats is between 1100-1300 mg/kg, indicating moderate toxicity . In dogs, the LD50 is significantly higher, suggesting species-specific differences in sensitivity to the compound .
Metabolic Pathways
Hydramethylnon is metabolized primarily in the liver, where it undergoes biotransformation to less active metabolites . The compound’s metabolic pathways involve enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body. The inhibition of mitochondrial respiration by hydramethylnon can also affect metabolic flux, leading to alterations in metabolite levels and energy production .
Transport and Distribution
Within cells, hydramethylnon is transported and distributed primarily through passive diffusion . The compound binds to cellular membranes and accumulates in the mitochondria, where it exerts its inhibitory effects. In tissues, hydramethylnon is distributed based on its lipophilicity, with higher concentrations found in fatty tissues . The compound’s distribution can influence its overall efficacy and toxicity.
Subcellular Localization
Hydramethylnon localizes primarily to the mitochondria, where it targets the electron transport chain . The compound’s subcellular localization is facilitated by its chemical properties, allowing it to penetrate mitochondrial membranes. This localization is critical for its function as a metabolic inhibitor, as it ensures direct interaction with the cytochrome b-c1 complex. Post-translational modifications and targeting signals may also play a role in directing hydramethylnon to specific cellular compartments .
Méthodes De Préparation
L’hydraméthylnon est synthétisé par couplage de la 1,5-bis [p-(trifluorométhoxy)phényl]-1,4-pentadién-3-one en milieu alcoolique sous reflux. Cette réaction donne le produit souhaité avec un rendement de 50 % . Les méthodes de production industrielle impliquent des voies de synthèse similaires, garantissant la stabilité et l’efficacité du composé pour une utilisation dans diverses formulations telles que les granulés, les appâts et les gels .
Analyse Des Réactions Chimiques
L’hydraméthylnon subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d’oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’this compound, affectant potentiellement ses propriétés insecticides.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l’hydrure de lithium et d’aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les effets des groupes trifluorométhyle sur la réactivité chimique et la stabilité.
Médecine : Recherche sur les applications thérapeutiques potentielles, en particulier dans le ciblage des voies mitochondriales.
Industrie : Largement utilisé dans la production d’appâts insecticides et de formulations pour la lutte antiparasitaire.
Comparaison Avec Des Composés Similaires
L’hydraméthylnon est unique en raison de sa structure de trifluorométhylamino hydrazone, qui confère des propriétés insecticides spécifiques. Les composés similaires comprennent :
Fipronil : Un autre insecticide qui bloque les récepteurs du GABA dans le système nerveux central de l’insecte.
Chlorpyrifos : Un insecticide organophosphoré qui inhibe l’acétylcholinestérase, conduisant à l’accumulation d’acétylcholine.
Comparé à ces composés, l’this compound a un mécanisme d’action distinct et un spectre d’activité différent, ce qui en fait un outil précieux dans la lutte antiparasitaire intégrée .
Propriétés
IUPAC Name |
N-[1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-ylideneamino]-5,5-dimethyl-4,6-dihydro-1H-pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F6N4/c1-23(2)15-32-22(33-16-23)35-34-21(13-7-17-3-9-19(10-4-17)24(26,27)28)14-8-18-5-11-20(12-6-18)25(29,30)31/h3-14H,15-16H2,1-2H3,(H2,32,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVNEKKDSLOHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=NC1)NN=C(C=CC2=CC=C(C=C2)C(F)(F)F)C=CC3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023868 | |
| Record name | Hydramethylnon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67485-29-4 | |
| Record name | Hydramethylnon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67485-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydramethylnon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of hydramethylnon?
A1: Hydramethylnon acts as an energy inhibitor at the mitochondrial level. [, ] It disrupts the electron transport chain, ultimately leading to a depletion of cellular energy (ATP) and cell death. [, ]
Q2: How does hydramethylnon's slow mode of action contribute to its effectiveness?
A2: The delayed toxicity of hydramethylnon allows for transfer of the insecticide to other cockroaches through contact with contaminated feces, dead bodies, or harborages. [, , , ] This secondary kill effect contributes significantly to its efficacy in controlling cockroach populations. [, ]
Q3: What is the molecular formula and weight of hydramethylnon?
A3: Hydramethylnon's molecular formula is C25H20F6N4O, and its molecular weight is 490.45 g/mol. []
Q4: How does hydramethylnon perform under various environmental conditions?
A4: Hydramethylnon exhibits a relatively short half-life in soil (approximately 10 days). [] Its mobility through soil is low. [] The attractiveness of hydramethylnon-based granular baits decreases significantly after exposure to weathering, highlighting the need for formulations that preserve their appeal in different environments. []
Q5: What are the toxicological effects of hydramethylnon on target insects?
A5: Hydramethylnon primarily acts as a stomach toxicant, leading to mortality in cockroaches and ants upon ingestion. [, ] Studies have shown that its toxicity is temperature-dependent, with higher temperatures increasing its efficacy. []
Q6: Are there known cases of resistance to hydramethylnon in cockroach populations?
A6: Yes, field populations of Blattella germanica have shown a decline in susceptibility to hydramethylnon over time. [] This highlights the importance of monitoring resistance development and implementing resistance management strategies.
Q7: What are the common formulations of hydramethylnon used for cockroach and ant control?
A7: Hydramethylnon is commonly formulated as gel baits, granular baits, and paste baits. [, , ] The choice of formulation depends on the target species and the environment being treated.
Q8: What factors contribute to the effectiveness of hydramethylnon bait formulations?
A8: Bait attractiveness plays a crucial role in the efficacy of hydramethylnon formulations. [, ] Factors such as bait placement and sanitation of the treatment area also influence the success of hydramethylnon baiting programs. []
Q9: What are the future research directions for improving hydramethylnon-based pest control?
A9: Further research is needed to develop bait formulations with enhanced attractiveness and longer-lasting efficacy in various environmental conditions. [] Additionally, understanding the mechanisms of resistance development and implementing resistance management strategies are crucial for ensuring the long-term effectiveness of hydramethylnon. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


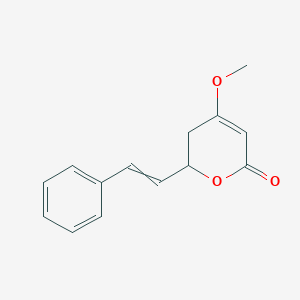
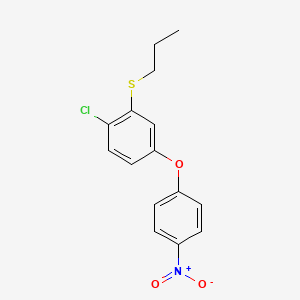
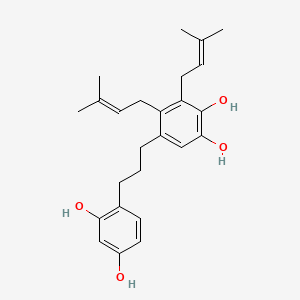
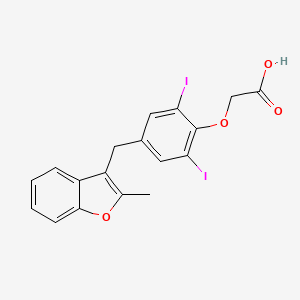


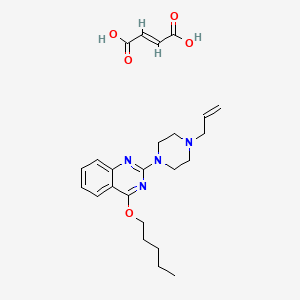

![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)
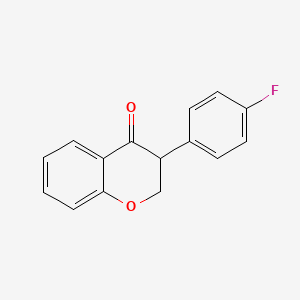
![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)
